

Spectroscopic Profile of 4-Oxocyclohexane-1,1-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxocyclohexane-1,1-dicarboxylic acid

Cat. No.: B1338851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Oxocyclohexane-1,1-dicarboxylic acid**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data and representative experimental data from its close structural analog, 4-Oxocyclohexanecarboxylic acid, to offer valuable insights for characterization and analysis.

Chemical Structure and Properties

- IUPAC Name: **4-oxocyclohexane-1,1-dicarboxylic acid**[\[1\]](#)
- CAS Number: 58230-12-9[\[1\]](#)
- Molecular Formula: C₈H₁₀O₅[\[1\]](#)
- Molecular Weight: 186.16 g/mol [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data. It is important to note that where experimental data for the title compound is unavailable, data from its structural analog, 4-Oxocyclohexanecarboxylic acid, is provided for reference and clearly indicated.

Table 1: Infrared (IR) Spectroscopy Data (Predicted and Analog)

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹) for 4-Oxocyclohexane-1,1-dicarboxylic acid	Experimental Wavenumber (cm ⁻¹) for 4-Oxocyclohexanecarboxylic acid
O-H (Carboxylic Acid)	Stretching, broad	2500-3300	Not Available
C=O (Carboxylic Acid)	Stretching	~1700-1725	Not Available
C=O (Ketone)	Stretching	~1715	Not Available
C-O (Carboxylic Acid)	Stretching	1210-1320	Not Available
C-H (Aliphatic)	Stretching	2850-2960	Not Available

Table 2: ¹H NMR Spectroscopy Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10-12	Singlet (broad)	2H	Carboxylic acid (-COOH)
~2.5 - 2.8	Multiplet	4H	CH ₂ adjacent to C=O
~2.2 - 2.4	Multiplet	4H	CH ₂ adjacent to C(COOH) ₂

Table 3: ¹³C NMR Spectroscopy Data (Predicted and Analog)

Chemical Shift (δ) ppm (Predicted for title compound)	Chemical Shift (δ) ppm (Experimental for 4- Oxocyclohexanecarboxylic acid)	Assignment
~208	210.9	C=O (Ketone)
~175	180.8	C=O (Carboxylic Acid)
~55	44.5	Quaternary Carbon C(COOH) ₂
~38	38.3	CH ₂ adjacent to C=O
~28	28.5	CH ₂ adjacent to C(COOH) ₂

Table 4: Mass Spectrometry Data (Analog)

Data presented is for the analogous compound, dimethyl 4-oxocyclohexane-1,1-dicarboxylate.

m/z	Interpretation
214	Molecular Ion [M] ⁺
183	[M - OCH ₃] ⁺
155	[M - COOCH ₃] ⁺
127	[M - COOCH ₃ - CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These may be adapted based on the specific instrumentation and sample characteristics.

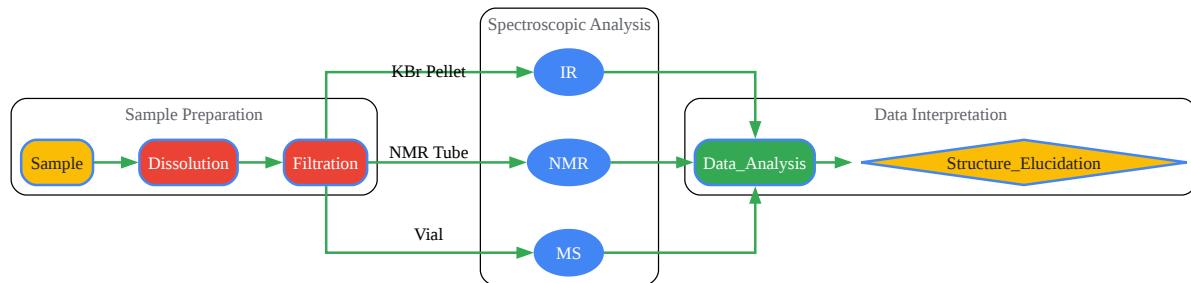
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:

- Ensure the sample is dry.
- Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder.
- Grind the mixture to a fine powder using an agate mortar and pestle.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

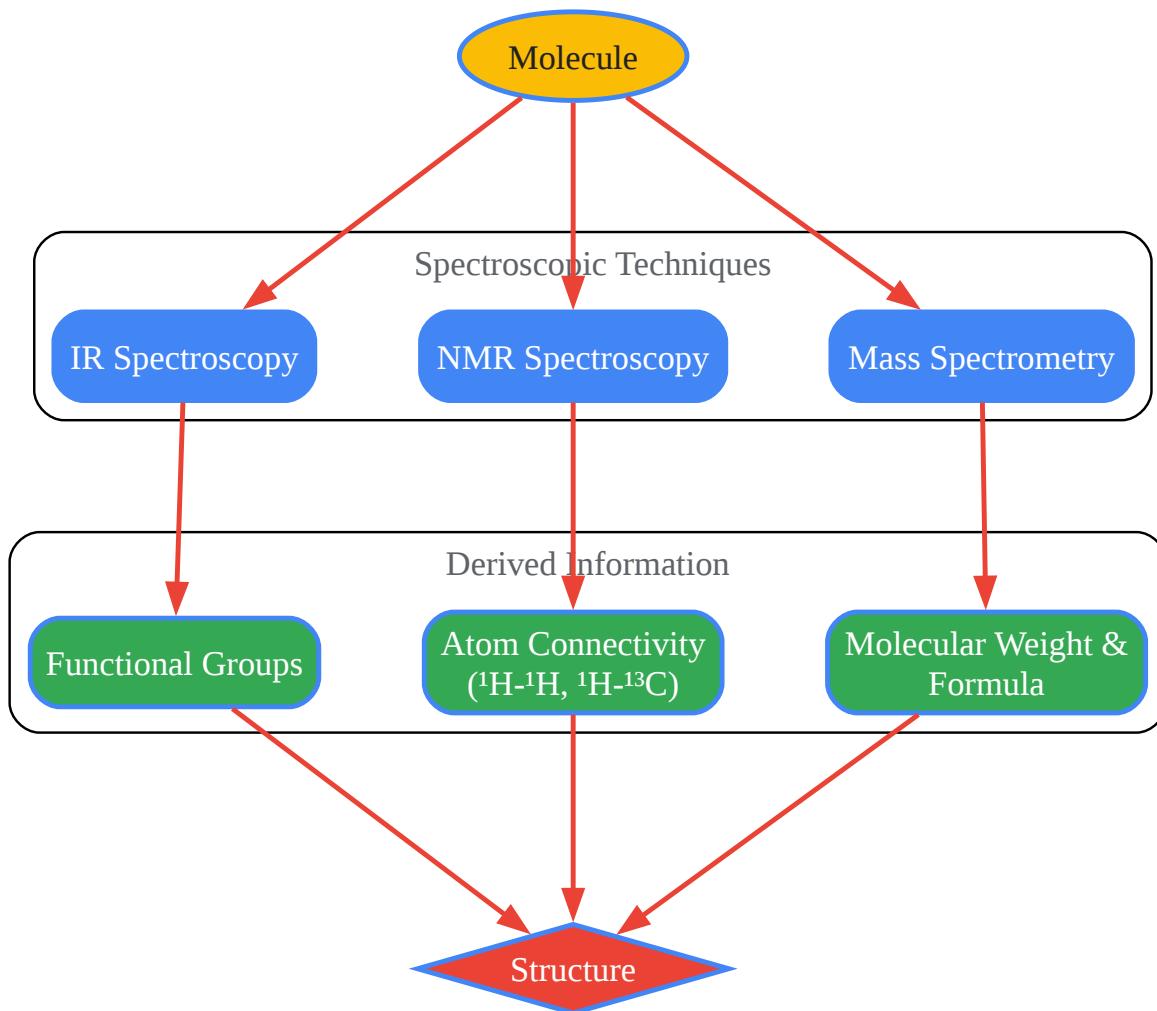
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 , CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to an NMR tube.
- Data Acquisition for ^1H NMR:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.


- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Data Acquisition for ^{13}C NMR:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
 - Longer acquisition times are typically required due to the lower natural abundance of ^{13}C .

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is suitable.
- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
 - Filter the solution to remove any particulate matter.
- Data Acquisition (LC-ESI-MS):
 - The sample solution is infused into the ESI source.
 - The analyte is ionized, typically forming $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ ions.
 - The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
 - A mass spectrum is generated, plotting ion intensity versus m/z .


Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound like **4-Oxocyclohexane-1,1-dicarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationships in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxocyclohexane-1,1-dicarboxylic acid | C8H10O5 | CID 13220834 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Oxocyclohexane-1,1-dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338851#spectroscopic-data-of-4-oxocyclohexane-1-1-dicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com